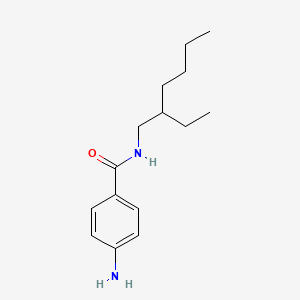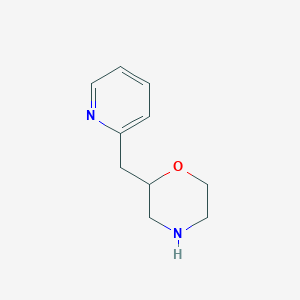
2-(Pyridin-2-ylmethyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyridin-2-ylmethyl)morpholine is a heterocyclic compound that features a morpholine ring attached to a pyridine ring via a methylene bridge. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-ylmethyl)morpholine typically involves the reaction of pyridine-2-carbaldehyde with morpholine in the presence of a reducing agent. One common method is the reductive amination process, where pyridine-2-carbaldehyde is reacted with morpholine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding this compound in good yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Pyridin-2-ylmethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridin-2-yl-methanone derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with various electrophiles.
Reduction: The compound can be reduced under specific conditions to yield different derivatives, although this is less common.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, copper catalysts, and water as the oxygen source.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed
Oxidation: Pyridin-2-yl-methanone derivatives.
Substitution: Various substituted morpholine derivatives depending on the electrophile used.
Reduction: Reduced forms of the original compound, though specific products depend on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-(Pyridin-2-ylmethyl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(Pyridin-2-ylmethyl)morpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but the compound’s structure allows it to interact with various biological molecules, influencing processes such as signal transduction and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Similar in structure but with a pyrimidine ring instead of a morpholine ring.
Pyridin-2-yl-methanone: An oxidized form of 2-(Pyridin-2-ylmethyl)morpholine, used as an intermediate in various chemical syntheses.
Morpholine derivatives: Compounds with similar morpholine rings but different substituents, used in a variety of chemical and biological applications.
Uniqueness
This compound is unique due to its combination of a morpholine ring and a pyridine ring, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and makes it a versatile building block in synthetic chemistry.
Eigenschaften
Molekularformel |
C10H14N2O |
|---|---|
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
2-(pyridin-2-ylmethyl)morpholine |
InChI |
InChI=1S/C10H14N2O/c1-2-4-12-9(3-1)7-10-8-11-5-6-13-10/h1-4,10-11H,5-8H2 |
InChI-Schlüssel |
RPNRCILVPZBXOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(CN1)CC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{Ethyl[4-(hydroxymethyl)-3-methylphenyl]amino}ethanol](/img/structure/B13960078.png)
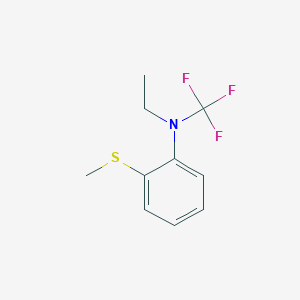


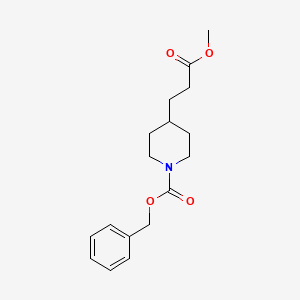

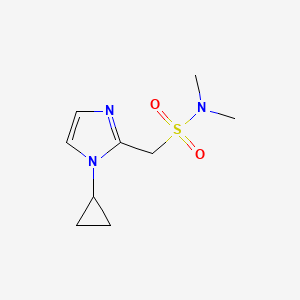
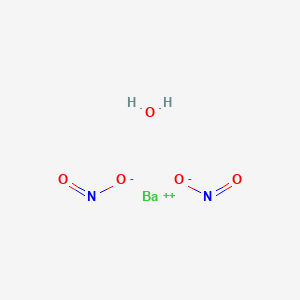

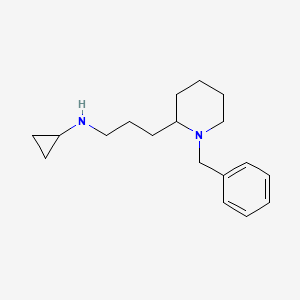
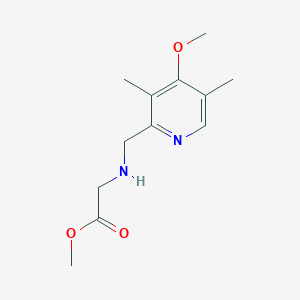
![Tert-butyl 2-chloro-4-(4-methoxypiperidin-1-yl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8h)-carboxylate](/img/structure/B13960136.png)

